molecular formula C11H11BrIN3O B1382599 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-53-2

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

货号: B1382599
CAS 编号: 1416712-53-2
分子量: 408.03 g/mol
InChI 键: UBBUPTPKYKJAFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with bromine, iodine, and a tetrahydro-2H-pyran-2-yl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, are crucial for optimizing yield and purity .

化学反应分析

Types of Reactions: 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

科学研究应用

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

作用机制

The mechanism of action of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

相似化合物的比较

  • 6-Bromo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine
  • 6-Iodo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine

Comparison: The tetrahydro-2H-pyran-2-yl group also contributes to its distinct chemical properties and biological activity .

生物活性

Overview

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with notable potential in medicinal chemistry. Its unique structure incorporates halogenated groups and a tetrahydropyran moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

PropertyValue
Molecular FormulaC11H11BrIN3O
Molar Mass408.03 g/mol
CAS Number1416712-91-8
Density2.25±0.1 g/cm³ (predicted)
Boiling Point468.0±45.0 °C (predicted)
pKa-0.43±0.30 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating significant inhibitory effects on these enzymes .
  • Signal Transduction Pathways : Pyrazolo-pyridine derivatives often modulate signal transduction pathways by interacting with receptors or enzymes involved in cellular proliferation and differentiation processes .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that their absorption, distribution, metabolism, and excretion (ADME) characteristics can be favorable for therapeutic use, with some showing good oral bioavailability and low toxicity profiles in animal models .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Compounds structurally related to this compound have been tested on various cancer cell lines:

  • HeLa Cells : In vitro studies have shown that these compounds can inhibit the proliferation of cervical cancer cells (HeLa) effectively.
  • A375 Melanoma Cells : Selective inhibition was noted against A375 cells, suggesting potential for melanoma treatment .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicated activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported were in the range of 4–8 μg/mL for some derivatives, suggesting moderate antimicrobial efficacy .

Case Study 1: CDK Inhibition

In a study examining various pyrazolo[3,4-b]pyridine derivatives, compound 24 exhibited potent inhibition against CDK2 with an IC50 value of 0.36 µM and showed selectivity over CDK9 by a factor of 265-fold. This highlights the potential for developing selective CDK inhibitors based on this scaffold .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial effects of a series of brominated pyrazolo compounds against clinical isolates of Mycobacterium tuberculosis. The promising results indicated that some derivatives had MIC values as low as 0.5 µg/mL against drug-resistant strains, showcasing their therapeutic potential in treating resistant infections .

常见问题

Q. Basic: What synthetic strategies are effective for introducing bromine and iodine substituents into the pyrazolo[3,4-b]pyridine core?

Methodological Answer:
Halogenation can be achieved via direct electrophilic substitution or metal-mediated coupling. For bromination, use N-bromosuccinimide (NBS) in acidic conditions (e.g., HBr or HCl) at elevated temperatures (80–110°C). Iodination often requires a palladium catalyst (e.g., Pd(OAc)₂) with iodine sources like I₂ or CuI under inert atmospheres. Ensure regioselectivity by pre-protecting reactive sites, such as using the tetrahydro-2H-pyran-2-yl (THP) group to block the N1 position .

Q. Advanced: How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, the THP group at N1 directs halogenation to the 3- and 6-positions due to steric hindrance. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, optimize reaction conditions (e.g., temperature, solvent polarity) and use directing groups (e.g., Boc or THP) to control substitution patterns .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and THP protection. For example, the THP group shows distinct signals at δ 1.5–4.5 ppm.
  • LC-MS/HPLC: Validates purity and molecular weight. Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for separation.
  • X-ray Crystallography: Resolves ambiguous regiochemistry, particularly for bromine/iodine positions .

Q. Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:
Discrepancies often arise from residual solvents, regioisomers, or incomplete protection/deprotection.

  • Step 1: Repeat synthesis with strict anhydrous conditions and inert atmospheres.
  • Step 2: Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
  • Step 3: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. Basic: How to optimize reaction yields during Boc protection/deprotection?

Methodological Answer:

  • Protection: Use Boc₂O (1.2 eq) with DMAP (0.1 eq) in DMF at 25°C for 16 hours. Quench with aqueous HCl to remove unreacted reagents.
  • Deprotection: Employ TFA in DCM (1:4 v/v) for 30 minutes at 25°C. Neutralize with NaHCO₃ and extract with ethyl acetate. Yields >85% are achievable with rigorous exclusion of moisture .

Q. Advanced: What structural modifications enhance stability under acidic/basic conditions?

Methodological Answer:
The THP group improves stability by shielding the N1 position. For acid-sensitive intermediates, replace Boc with benzyl or trityl groups. To enhance thermal stability, introduce electron-withdrawing substituents (e.g., nitro or cyano) at the 5-position, which reduce electron density in the pyridine ring .

Q. Basic: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Catalyst System: Use Pd₂(dba)₃/XPhos (2.5 mol%) in toluene/water (3:1) at 100°C.
  • Purification: Remove Pd residues via silica gel chromatography or scavengers (e.g., thiourea-functionalized resin).
  • Substrate Preparation: Ensure boronic acids are anhydrous and free from boroxines .

Q. Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Core Modifications: Replace bromine/iodine with CF₃ or Cl to assess steric/electronic effects.
  • THP Removal: Deprotect N1 to evaluate hydrogen-bonding interactions.
  • Assay Design: Test against kinase panels (e.g., JAK2, EGFR) using ATP-competitive binding assays. Correlate IC₅₀ values with substituent Hammett parameters .

Q. Basic: What purification methods are effective for halogenated pyrazolo[3,4-b]pyridines?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate/water (3x) to remove polar impurities.
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).
  • Recrystallization: Dissolve in hot ethanol and cool to −20°C for 12 hours to isolate crystalline products .

Q. Advanced: How to assess photodegradation pathways under UV light?

Methodological Answer:

  • Experimental Setup: Expose solutions (acetonitrile/water) to UV-A (365 nm) and monitor via HPLC.
  • Mechanistic Insight: Identify radicals via ESR spectroscopy or trap intermediates with TEMPO.
  • Computational Modeling: Use TD-DFT to predict excited-state behavior and bond cleavage sites .

属性

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBUPTPKYKJAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。